Mobocertinib Succinate

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 2021 and is indicated for non-small cell lung carcinoma. This drug has a black box warning from the FDA.

See also: Mobocertinib (has active moiety).

Structure

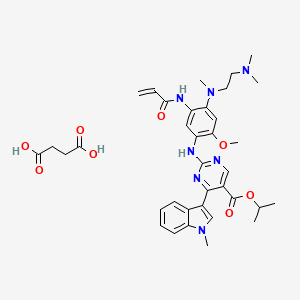

3D Structure of Parent

Properties

IUPAC Name |

butanedioic acid;propan-2-yl 2-[4-[2-(dimethylamino)ethyl-methylamino]-2-methoxy-5-(prop-2-enoylamino)anilino]-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39N7O4.C4H6O4/c1-9-29(40)34-24-16-25(28(42-8)17-27(24)38(6)15-14-37(4)5)35-32-33-18-22(31(41)43-20(2)3)30(36-32)23-19-39(7)26-13-11-10-12-21(23)26;5-3(6)1-2-4(7)8/h9-13,16-20H,1,14-15H2,2-8H3,(H,34,40)(H,33,35,36);1-2H2,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYAEUMTJQGKHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CN=C(N=C1C2=CN(C3=CC=CC=C32)C)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45N7O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

703.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2389149-74-8 | |

| Record name | Mobocertinib succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2389149748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Mobocertinib Succinate in EGFR Exon 20 Insertion NSCLC

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion mutations presents a significant therapeutic challenge due to the unique conformational changes in the ATP-binding pocket of the receptor, rendering it insensitive to conventional EGFR tyrosine kinase inhibitors (TKIs). Mobocertinib (formerly TAK-788) is a first-in-class, oral, irreversible TKI specifically designed to target these mutations. This technical guide provides a comprehensive overview of the mechanism of action of mobocertinib succinate, detailing its molecular interactions, cellular effects, and clinical efficacy. The information presented herein is intended to support further research and drug development efforts in this field.

Introduction to EGFR Exon 20 Insertion Mutations in NSCLC

EGFR exon 20 insertion mutations account for approximately 4-12% of all EGFR-mutated NSCLC cases.[1][2] Unlike the more common EGFR mutations (exon 19 deletions and L858R substitution), which increase the receptor's affinity for ATP and first- and second-generation TKIs, exon 20 insertions result in a steric hindrance that prevents effective drug binding.[3][4] This leads to constitutive activation of downstream signaling pathways, promoting cell proliferation, survival, and metastasis. Patients with EGFR exon 20 insertion-positive NSCLC have historically had a poor prognosis with limited treatment options.[2][5]

Mobocertinib: A Targeted Approach

Mobocertinib was developed through a structure-guided design strategy to specifically address the unmet need in this patient population.[4][6] It is a potent and selective inhibitor of EGFR exon 20 insertion mutations.[1][7]

Molecular Mechanism of Action

Mobocertinib functions as an irreversible inhibitor of the EGFR kinase. Its mechanism involves the following key features:

-

Covalent Binding: Mobocertinib is designed to form a covalent bond with the cysteine 797 residue within the ATP-binding pocket of the EGFR kinase domain.[3][8][9] This irreversible binding leads to sustained inhibition of kinase activity.[4]

-

Structural Basis for Selectivity: The molecular structure of mobocertinib allows it to fit into the altered ATP-binding pocket of EGFR exon 20 insertion mutants.[3] Specifically, the isopropyl ester of mobocertinib is designed to access a vacant pocket near the C-helix, which is pushed into a permanently active conformation by the exon 20 insertion.[3] This structural feature provides selectivity for the mutant receptor over wild-type (WT) EGFR.[4]

The following diagram illustrates the binding mechanism of mobocertinib to the EGFR kinase domain.

References

- 1. Mobocertinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news.cancerconnect.com [news.cancerconnect.com]

- 3. Spotlight on Mobocertinib (TAK-788) in NSCLC with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Treatment Outcomes and Safety of Mobocertinib in Platinum-Pretreated Patients With EGFR Exon 20 Insertion-Positive Metastatic Non-Small Cell Lung Cancer: A Phase 1/2 Open-label Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of mobocertinib, a potent, oral inhibitor of EGFR exon 20 insertion mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmacytimes.com [pharmacytimes.com]

- 8. Preclinical Characterization of Mobocertinib Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery, Development, Inventions, and Patent Trends on this compound: The First-in-Class Oral Treatment for NSCLC with EGFR Exon 20 Insertions - PMC [pmc.ncbi.nlm.nih.gov]

Mobocertinib succinate's binding affinity for EGFR exon 20 insertion mutations

An In-Depth Technical Guide to Mobocertinib Succinate's Binding Affinity for EGFR Exon 20 Insertion Mutations

Introduction

Mutations in the Epidermal Growth Factor Receptor (EGFR) are well-established oncogenic drivers in Non-Small Cell Lung Cancer (NSCLC). Among these, insertions in exon 20 (EGFRex20ins) represent a distinct molecular subtype, accounting for approximately 6-12% of all EGFR-mutated cases.[1][2] These mutations typically confer resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs).[3][4] Mobocertinib (formerly TAK-788) is a first-in-class, oral, irreversible TKI specifically designed to target EGFRex20ins mutations.[1][2] This technical guide provides a comprehensive overview of the binding affinity, mechanism of action, and preclinical evaluation of this compound against EGFR exon 20 insertion variants.

Mechanism of Action

Mobocertinib is a novel kinase inhibitor designed to irreversibly bind to and inhibit EGFR containing exon 20 insertion mutations at concentrations lower than those required to inhibit wild-type (WT) EGFR.[5] The primary mechanism involves the formation of a targeted covalent bond with the Cysteine 797 (Cys797) residue located in the ATP-binding site of the EGFR kinase domain.[3][4] This irreversible binding leads to sustained inhibition of EGFR kinase activity, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.[2] In addition to its activity against EGFRex20ins, mobocertinib has been shown to inhibit other EGFR family members, such as HER2 and HER4, at clinically relevant concentrations.[5]

Binding Affinity and Potency

The potency of mobocertinib has been quantified through extensive preclinical studies using engineered cell lines and patient-derived models. The data consistently demonstrates a higher affinity and inhibitory activity against a wide range of EGFRex20ins variants compared to WT EGFR and superior potency over previously approved EGFR TKIs.

In Vitro Inhibitory Activity (IC50)

The half-maximal inhibitory concentration (IC50) values highlight mobocertinib's selectivity. In Ba/F3 murine pro-B cells engineered to express various EGFR mutations, mobocertinib inhibited 14 out of 15 mutant variants with IC50 values ranging from 2.7 to 22.5 nM, demonstrating greater potency against these mutants than against WT EGFR (IC50 = 34.5 nM).[6][7]

Table 1: Mobocertinib IC50 Values in Engineered Ba/F3 Cell Lines

| EGFR Variant | Mutation Type | Mobocertinib IC50 (nM) | Reference(s) |

|---|---|---|---|

| D770_N771insNPG | Exon 20 Insertion | 4.3 | [6] |

| V769_D770insASV | Exon 20 Insertion | 10.9 | [6] |

| A763_Y764insFQEA | Exon 20 Insertion | 11.8 | [6] |

| N771_H773dupNPH | Exon 20 Insertion | 18.1 | [6] |

| S768_D770dupSVD | Exon 20 Insertion | 22.5 | [6] |

| Exon 19 del | Common Activating | 2.7 - 3.3 | [3] |

| L858R | Common Activating | 2.7 - 3.3 | [3] |

| T790M | Resistance Mutation | 6.3 - 21.3 | [3] |

| Wild-Type (WT) | Wild-Type | 34.5 |[6][7] |

Studies in patient-derived cell lines further corroborate these findings, showing significant potency advantages for mobocertinib over other EGFR TKIs.

Table 2: Mobocertinib IC50 Values in Patient-Derived NSCLC Cell Lines

| Cell Line | EGFRex20ins Variant | Mobocertinib IC50 (nM) | Other TKI IC50s (nM) | Reference(s) |

|---|---|---|---|---|

| CUTO14 | V769_D770insASV | 33 | Erlotinib: 2679, Afatinib: 66, Osimertinib: 575 | [6] |

| LU0387 | N771_H773dupNPH | 21 | Erlotinib: 2793, Afatinib: 20, Osimertinib: 195 |[6] |

Biophysical Binding Affinity (Kd)

Surface Plasmon Resonance (SPR) assays were utilized to directly measure the binding affinity (Kd) of mobocertinib to the EGFR kinase domain. These experiments confirm a strong interaction between the drug and the target protein.

Table 3: Comparative Binding Affinity (Kd) from SPR Assays

| Compound | Binding Affinity (Kd) to EGFR NPG Mutant | Binding Affinity (Kd) to WT EGFR | Reference(s) |

|---|---|---|---|

| Mobocertinib | Similar to Afatinib, Higher than Osimertinib | Similar to Osimertinib, Lower than Afatinib | [6] |

| Afatinib | Similar to Mobocertinib | Higher than Mobocertinib & Osimertinib | [6] |

| Osimertinib | Lower than Mobocertinib & Afatinib | Similar to Mobocertinib |[6] |

Structural Basis for Selectivity

The enhanced selectivity of mobocertinib for EGFRex20ins mutants is the result of a deliberate structure-based design.[2][8] Docking models of the third-generation TKI osimertinib bound to an EGFRex20ins mutant (D770_N771insNPG) revealed a small, unoccupied pocket within the ATP-binding site.[2][6] Mobocertinib was engineered with an isopropyl ester group on its pyrimidine core, which differs from osimertinib.[3] This specific substitution allows mobocertinib to occupy this vacant pocket, creating additional interactions that increase its binding affinity and potency against exon 20 insertion mutants.[2][6]

References

- 1. Mobocertinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. filedn.com [filedn.com]

- 3. Discovery of mobocertinib, a new irreversible tyrosine kinase inhibitor indicated for the treatment of non-small-cell lung cancer harboring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery, Development, Inventions, and Patent Trends on this compound: The First-in-Class Oral Treatment for NSCLC with EGFR Exon 20 Insertions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Spotlight on Mobocertinib (TAK-788) in NSCLC with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Preclinical Characterization of Mobocertinib Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]

Mobocertinib succinate's selectivity profile against wild-type EGFR

An In-depth Technical Guide on the Selectivity Profile of Mobocertinib Succinate Against Wild-Type EGFR

Introduction

Mobocertinib (formerly TAK-788) is a first-in-class, oral, irreversible tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) exon 20 insertion (ex20ins) mutations in non-small cell lung cancer (NSCLC).[1][2] These mutations constitute up to 12% of all EGFR mutations in NSCLC and have historically been insensitive to first and second-generation EGFR TKIs.[1][3] A critical aspect of the development of targeted cancer therapies is achieving high selectivity for the mutant, oncogenic driver protein over its wild-type (WT) counterpart. Inhibition of wild-type EGFR in healthy tissues, particularly the skin and gastrointestinal tract, is associated with dose-limiting toxicities such as rash and diarrhea.[4][5][6] Therefore, a favorable selectivity profile, where the inhibitor is significantly more potent against the mutant EGFR than WT EGFR, is crucial for establishing a therapeutic window that maximizes anti-tumor efficacy while minimizing adverse events. This guide provides a detailed technical overview of the selectivity profile of mobocertinib against wild-type EGFR, summarizing key quantitative data, experimental methodologies, and the underlying mechanisms of its selective action.

Quantitative Data on Kinase Selectivity

The selectivity of mobocertinib has been extensively characterized through biochemical and cellular assays. The data consistently demonstrates a preferential inhibition of EGFR ex20ins mutants over wild-type EGFR.

Table 1: Broad Kinase Selectivity Profile of Mobocertinib

This table summarizes the results from an in vitro kinase panel, illustrating the broader selectivity of mobocertinib across the human kinome.

| Parameter | Result | Kinases of Note |

| Kinase Panel Size | 490 recombinant human protein kinases (372 unique) | - |

| Inhibition at 1 µM | 28 of 490 kinases (6%) inhibited by >50% | All 14 tested members of the EGFR family (EGFR, HER2, HER4, and 11 variants), BLK |

| Potent Inhibition (IC₅₀ < 2 nmol/L) | EGFR family members, B-lymphoid tyrosine kinase (BLK) | EGFR, HER2, HER4, BLK |

Data sourced from references[3][4][7].

Table 2: Comparative IC₅₀ Values of Mobocertinib Against EGFR Variants

This table presents the half-maximal inhibitory concentrations (IC₅₀) of mobocertinib against various EGFR mutations compared to wild-type EGFR, highlighting its therapeutic window.

| EGFR Variant | Type | Cell System | Assay Type | Mobocertinib IC₅₀ (nmol/L) | Selectivity Ratio (IC₅₀ WT / IC₅₀ Mutant) |

| Wild-Type (WT) | Wild-Type | Ba/F3 | Proliferation | 34.5 | 1.0 |

| Wild-Type (WT) | Wild-Type | A431 | pEGFR Inhibition | 35.0 | 1.0 |

| A763_Y764insFQEA | Exon 20 Insertion | Ba/F3 | Proliferation | 11.8 | ~2.9 |

| N771_H773dupNPH | Exon 20 Insertion | Ba/F3 | Proliferation | 18.1 | ~1.9 |

| A767_V769dupASV | Exon 20 Insertion | Ba/F3 | Proliferation | 10.9 | ~3.2 |

| S768_D770dupSVD | Exon 20 Insertion | Ba/F3 | Proliferation | 22.5 | ~1.5 |

| D770>NPG | Exon 20 Insertion | Ba/F3 | Proliferation | 4.3 | ~8.0 |

| delE746_A750 | Common Activating | Ba/F3 | Proliferation | 2.7 - 21.3 | ~1.6 - 12.8 |

| L858R | Common Activating | Ba/F3 | Proliferation | 2.7 - 21.3 | ~1.6 - 12.8 |

| L858R+T790M | Resistance | Ba/F3 | Proliferation | 2.7 - 21.3 | ~1.6 - 12.8 |

Data sourced from references[2][3][4]. The selectivity ratio is calculated using the Ba/F3 WT IC₅₀ value of 34.5 nmol/L.

Experimental Protocols

The quantitative data presented above were generated using standardized and rigorous biochemical and cell-based assays.

In Vitro Biochemical Kinase Assays

These assays measure the direct inhibitory effect of mobocertinib on the enzymatic activity of purified kinases.

-

Objective: To determine the potency (IC₅₀) and selectivity of mobocertinib against a large panel of kinases.

-

Methodology:

-

Kinase Panel Screening: A broad panel of 490 human protein kinases was used, often performed by specialized vendors like Reaction Biology Corporation on platforms such as the Kinase HotSpot™ assay.[4]

-

Assay Format: Radiometric assays are a gold-standard method.[8] These typically involve the use of 33P-labeled ATP as a phosphate donor.[9]

-

Procedure: The kinase, a specific peptide or protein substrate, and varying concentrations of mobocertinib are incubated together. The reaction is initiated by the addition of [33P]-ATP.

-

Measurement: After incubation, the amount of 33P incorporated into the substrate is measured, which is directly proportional to kinase activity.

-

Data Analysis: Inhibition curves are generated by plotting kinase activity against mobocertinib concentration. IC₅₀ values are calculated from these curves. For selectivity profiling, the ATP concentration is typically kept at or near the Michaelis constant (Km) for each individual kinase to ensure the resulting IC₅₀ values reflect the intrinsic inhibitor affinity.[9]

-

Cell-Based Assays

These assays evaluate the activity of mobocertinib in a more physiologically relevant cellular context, assessing its impact on cell signaling and viability.

-

Objective: To determine the potency of mobocertinib against cell lines driven by specific EGFR mutations versus wild-type EGFR.

-

Methodologies:

-

Cell Lines:

-

Engineered Cell Lines: Murine pro-B Ba/F3 cells, which are dependent on interleukin-3 (IL-3) for survival, are commonly used. They are engineered to express various human EGFR mutants, making their proliferation dependent on EGFR signaling and allowing for a clean comparison between different mutations.[3][4]

-

Human Cancer Cell Lines:

-

A431: A human epidermoid carcinoma cell line that endogenously overexpresses wild-type EGFR, used to assess inhibition of WT EGFR phosphorylation.[4][8]

-

Patient-Derived Cell Lines: CUTO14 (harboring EGFR ASV insertion) and LU0387 (harboring EGFR NPH insertion) provide models derived directly from human tumors.[3][4]

-

-

-

Cell Viability/Proliferation Assays:

-

Procedure: Cells are seeded in multi-well plates and treated with a range of mobocertinib concentrations for a set period (e.g., 72 hours).

-

Measurement: Cell viability is quantified using reagents like CellTiter-Glo®, which measures cellular ATP levels as an indicator of metabolically active cells.[10]

-

Data Analysis: IC₅₀ values are determined by plotting cell viability against drug concentration.

-

-

Target Engagement (EGFR Phosphorylation) Assays:

-

Procedure: Cells are treated with mobocertinib for a shorter duration (e.g., 8 hours).[11]

-

Measurement: Cell lysates are analyzed via Western blot or ELISA to measure the levels of phosphorylated EGFR (pEGFR) relative to total EGFR protein.[4][10]

-

Data Analysis: This method directly assesses the inhibition of the drug's primary target. IC₅₀ values for target inhibition are calculated by plotting the normalized pEGFR signal against drug concentration.[4]

-

-

Visualizations: Pathways and Processes

EGFR Signaling Pathway

Caption: Simplified overview of the EGFR signaling cascade leading to cell proliferation and survival.

Experimental Workflow for Kinase Selectivity Profiling

Caption: Workflow for determining the kinase inhibitor selectivity profile of mobocertinib.

Mechanism of Mobocertinib's Selectivity

Caption: Mobocertinib preferentially targets the altered conformation of mutant EGFR.

Discussion and Conclusion

The preclinical data robustly supports that mobocertinib was designed for and demonstrates selectivity for EGFR ex20ins mutants over wild-type EGFR.[4][11] The IC₅₀ values in cellular assays are consistently lower for a range of ex20ins mutations compared to wild-type EGFR, with selectivity ratios ranging from approximately 1.5 to 8-fold.[2][3] This selectivity is attributed to its structure-based design, which exploits the conformational changes in the ATP-binding pocket induced by the exon 20 insertion.[3][11]

Furthermore, mobocertinib is an irreversible inhibitor, forming a covalent bond with the Cys797 residue within the EGFR kinase domain.[5][11] This mechanism contributes to its increased potency and sustained inhibition of the target.[5]

Despite this designed selectivity, the therapeutic window is not absolute. The inhibition of wild-type EGFR, though less potent, still occurs at clinically relevant concentrations. This is evidenced by the adverse event profile observed in clinical trials, where diarrhea, rash, and stomatitis are among the most common treatment-related toxicities.[12][13] These are well-known class effects of EGFR inhibitors, directly resulting from the inhibition of wild-type EGFR in epithelial tissues.[4][5][14]

References

- 1. Mobocertinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mobocertinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spotlight on Mobocertinib (TAK-788) in NSCLC with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. filedn.com [filedn.com]

- 6. cancernetwork.com [cancernetwork.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical Characterization of Mobocertinib Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A phase 2 study of mobocertinib as first-line treatment in Japanese patients with non-small cell lung cancer harboring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activity and Safety of Mobocertinib (TAK-788) in Previously Treated Non–Small Cell Lung Cancer With EGFR Exon 20 Insertion Mutations From a Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies [frontiersin.org]

Cellular Pathways Modulated by Mobocertinib Succinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular pathways modulated by mobocertinib succinate, a targeted therapy for non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) exon 20 insertion mutations.[1][2][3][4] This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the underlying molecular interactions.

Introduction

Mobocertinib is an oral, irreversible tyrosine kinase inhibitor (TKI) specifically designed to target EGFR exon 20 insertion mutations.[1][3][5] These mutations are a distinct subgroup of EGFR alterations in NSCLC that are associated with a poor prognosis and resistance to earlier generations of EGFR TKIs.[1][6] Mobocertinib's unique molecular structure allows it to bind to the ATP-binding site of the mutated EGFR, thereby inhibiting its kinase activity and blocking downstream signaling pathways that drive tumor growth and survival.[1][4]

Mechanism of Action and Cellular Signaling

Mobocertinib exerts its therapeutic effect by irreversibly binding to the cysteine-797 residue in the active site of the EGFR kinase domain. This covalent modification leads to the inhibition of EGFR autophosphorylation and the subsequent suppression of downstream signaling cascades.[7] The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are critical for cell proliferation, survival, and differentiation.

EGFR Signaling Pathway Inhibition

The following diagram illustrates the EGFR signaling cascade and the point of inhibition by mobocertinib.

Quantitative Data

The efficacy of mobocertinib has been quantified through various preclinical and clinical studies. The following tables summarize key data points.

In Vitro Inhibitory Activity

Mobocertinib demonstrates potent inhibitory activity against various EGFR exon 20 insertion mutations with selectivity over wild-type (WT) EGFR.

| Cell Line/Mutation | Mobocertinib IC50 (nM) | Reference |

| EGFR Exon 20 (NPG) | 4.3 | [8] |

| EGFR Exon 20 (ASV) | 10.9 | [8] |

| EGFR Exon 20 (FQEA) | 11.8 | [8] |

| EGFR Exon 20 (NPH) | 18.1 | [8] |

| EGFR Exon 20 (SVD) | 22.5 | [8] |

| Wild-Type EGFR | 34.5 | [8] |

| HCC827 (Exon 19 Del) | 1.3 - 4.0 | [4] |

| H1975 (L858R+T790M) | 9.8 | [4] |

Clinical Efficacy in Platinum-Pretreated Patients (NCT02716116)

The pivotal Phase 1/2 trial (NCT02716116) established the clinical benefit of mobocertinib in patients with EGFR exon 20 insertion-positive metastatic NSCLC who had received prior platinum-based chemotherapy.

| Efficacy Endpoint | Value | 95% Confidence Interval (CI) | Reference |

| Objective Response Rate (ORR) | |||

| Independent Review Committee (IRC) | 28% | 20% - 37% | [9] |

| Investigator Assessment | 35% | 26% - 45% | [9] |

| Median Duration of Response (DoR) (IRC) | 17.5 months | 7.4 - 20.3 months | [9] |

| Median Progression-Free Survival (PFS) (IRC) | 7.3 months | 5.5 - 9.2 months | [9] |

| Median Overall Survival (OS) | 24.0 months | 14.6 - 28.8 months | [9] |

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the activity of mobocertinib.

Cell Viability Assay

Objective: To determine the concentration of mobocertinib that inhibits the growth of cancer cell lines by 50% (IC50).

Protocol:

-

Cell Culture: Cancer cell lines harboring specific EGFR mutations (e.g., Ba/F3 engineered to express EGFR exon 20 insertion mutations) are cultured in appropriate media and conditions.

-

Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: A serial dilution of mobocertinib is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for cell growth and drug effect.

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.

-

Data Analysis: The absorbance or luminescence readings are normalized to the vehicle control. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Western Blotting for Protein Phosphorylation

Objective: To assess the effect of mobocertinib on the phosphorylation status of EGFR and downstream signaling proteins.

Protocol:

-

Cell Culture and Treatment: Cells are cultured and treated with varying concentrations of mobocertinib for a specified duration.

-

Cell Lysis: Cells are washed with cold PBS and then lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-EGFR, EGFR, p-ERK, ERK).

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction upon addition of a substrate. The signal is captured using an imaging system.

-

Analysis: The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the extent of signaling inhibition.

Patient-Derived Xenograft (PDX) Models

Objective: To evaluate the in vivo antitumor activity of mobocertinib in a model that more closely recapitulates the heterogeneity of human tumors.

Protocol:

-

Tumor Implantation: Fresh tumor tissue from a patient with NSCLC harboring an EGFR exon 20 insertion mutation is surgically implanted into immunocompromised mice (e.g., NOD-SCID mice).[5]

-

Tumor Growth and Passaging: Once the tumors reach a certain size, they are excised and can be passaged into subsequent generations of mice to expand the model.

-

Treatment Initiation: When tumors in the experimental cohort reach a specified volume, mice are randomized into treatment and control groups.

-

Drug Administration: Mobocertinib is administered to the treatment group (e.g., orally, once daily) at a predetermined dose and schedule. The control group receives a vehicle.

-

Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

-

Efficacy Evaluation: The antitumor efficacy is assessed by comparing the tumor growth in the treated group to the control group. Endpoints may include tumor growth inhibition, tumor regression, and survival.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to analyze the levels of phosphorylated EGFR and other biomarkers to confirm target engagement.

Mechanisms of Resistance

Despite the initial efficacy of mobocertinib, acquired resistance can develop. Understanding these mechanisms is crucial for developing subsequent lines of therapy.

On-Target Resistance

-

Secondary EGFR mutations: The emergence of additional mutations in the EGFR gene, such as the T790M mutation, can confer resistance to mobocertinib.[10]

Bypass Signaling Pathway Activation

-

MET Amplification: Amplification of the MET proto-oncogene can activate downstream signaling independently of EGFR, thereby bypassing the inhibitory effect of mobocertinib.

-

KRAS Mutations: Acquired mutations in KRAS, a key downstream effector in the MAPK pathway, can lead to constitutive pathway activation.[11]

-

PIK3CA Mutations: Alterations in the PI3K/AKT/mTOR pathway, such as mutations in PIK3CA, can also contribute to resistance.[12]

Conclusion

This compound is a potent and selective inhibitor of EGFR exon 20 insertion mutations, demonstrating significant clinical activity in a previously difficult-to-treat patient population. Its mechanism of action is centered on the direct inhibition of the EGFR kinase, leading to the suppression of key downstream signaling pathways involved in cancer cell proliferation and survival. A thorough understanding of its molecular interactions, as detailed in this guide, is essential for ongoing research, the development of rational combination therapies, and the management of acquired resistance.

References

- 1. Preclinical Characterization of Mobocertinib Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. f.oaes.cc [f.oaes.cc]

- 7. Exploring a model-based analysis of patient derived xenograft studies in oncology drug development [PeerJ] [peerj.com]

- 8. Spotlight on Mobocertinib (TAK-788) in NSCLC with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Treatment Outcomes and Safety of Mobocertinib in Platinum-Pretreated Patients With EGFR Exon 20 Insertion-Positive Metastatic Non-Small Cell Lung Cancer: A Phase 1/2 Open-label Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Mobocertinib Succinate and Its Active Metabolites, AP32960 and AP32914

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mobocertinib succinate is a first-in-class oral tyrosine kinase inhibitor (TKI) developed to target epidermal growth factor receptor (EGFR) exon 20 insertion mutations in non-small cell lung cancer (NSCLC). Upon administration, mobocertinib is metabolized into two active metabolites, AP32960 and AP32914, which contribute to its overall pharmacological activity. This technical guide provides a comprehensive overview of mobocertinib and its active metabolites, including their mechanism of action, metabolic pathways, pharmacokinetic and pharmacodynamic profiles, and preclinical and clinical data. Detailed experimental protocols for key assays and visualizations of critical pathways and workflows are also presented to support further research and development in this area.

Introduction

Epidermal growth factor receptor (EGFR) mutations are well-established oncogenic drivers in non-small cell lung cancer (NSCLC). While several generations of tyrosine kinase inhibitors (TKIs) have been effective against common EGFR mutations, such as exon 19 deletions and the L858R point mutation, tumors harboring insertions in exon 20 have historically been resistant to these therapies. Mobocertinib was designed to address this unmet medical need by specifically targeting these challenging mutations. This guide delves into the technical details of mobocertinib and its equipotent active metabolites, AP32960 and AP32914, providing a resource for researchers in oncology and drug development.

Mechanism of Action

Mobocertinib and its active metabolites, AP32960 and AP32914, are irreversible inhibitors of EGFR. They form a covalent bond with the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding leads to sustained inhibition of EGFR signaling pathways.[1]

Targeting EGFR Exon 20 Insertion Mutations

EGFR exon 20 insertion mutations lead to a conformational change in the ATP-binding pocket, which sterically hinders the binding of many reversible EGFR TKIs. Mobocertinib's structure was specifically designed to overcome this hindrance, allowing it to effectively bind to and inhibit the mutated receptor.[2]

Downstream Signaling Pathway

By inhibiting the kinase activity of the mutated EGFR, mobocertinib, AP32960, and AP32914 block the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are critical for cancer cell proliferation, survival, and growth.

Metabolism and Pharmacokinetics

Mobocertinib is administered as a succinate salt and is primarily metabolized in the liver by cytochrome P450 3A (CYP3A) enzymes.[2] This metabolism results in the formation of two pharmacologically active metabolites, AP32960 and AP32914, through N-demethylation.[3]

Pharmacokinetic Parameters

The pharmacokinetic profiles of mobocertinib and its active metabolites have been characterized in human studies.[4][5]

| Parameter | Mobocertinib | AP32960 | AP32914 |

| Median Tmax (hours) | 4 | 4.5 - 5.0 | 4.5 - 5.0 |

| Mean Half-life (hours) | ~18 | ~18 | ~18 |

| Plasma Protein Binding | 99.3% | 99.5% | 98.6% |

| Relative Molar AUC Contribution | - | 36% | 4% |

| Primary Metabolism | CYP3A4/5 | - | - |

| Major Route of Excretion | Feces | Feces | Feces |

| Data compiled from multiple sources.[5] |

Drug-Drug Interactions

Given that mobocertinib is a substrate of CYP3A, co-administration with strong CYP3A inhibitors or inducers can significantly alter its plasma concentrations. Caution is advised when prescribing mobocertinib with medications that affect CYP3A activity.[5]

Preclinical and Clinical Data

In Vitro Potency

Mobocertinib and its metabolites have demonstrated potent inhibitory activity against various EGFR exon 20 insertion mutations in preclinical studies.[6][7]

| Cell Line / EGFR Mutant | Mobocertinib IC50 (nM) | AP32960 IC50 (nM) | AP32914 IC50 (nM) |

| Ba/F3 EGFR D770_N771insNPG | 16 | Similar to Mobocertinib | Similar to Mobocertinib |

| Ba/F3 EGFR V769_D770insASV | 22 | Similar to Mobocertinib | Similar to Mobocertinib |

| Ba/F3 EGFR H773_V774insNPH | 12 | Similar to Mobocertinib | Similar to Mobocertinib |

| Wild-Type EGFR | 43 | Similar to Mobocertinib | Similar to Mobocertinib |

| IC50 values are indicative and may vary between experiments. Data suggests equipotency of metabolites.[6] |

Clinical Efficacy

Clinical trials have evaluated the efficacy of mobocertinib in patients with previously treated NSCLC harboring EGFR exon 20 insertion mutations.

| Clinical Trial Endpoint | Result |

| Objective Response Rate (ORR) | 28% |

| Median Duration of Response (DoR) | 17.5 months |

| Median Progression-Free Survival (PFS) | 7.3 months |

| Data from a pivotal Phase 1/2 clinical trial.[8] |

Detailed Experimental Protocols

LC-MS/MS Method for Quantification in Plasma

This protocol outlines a method for the simultaneous quantification of mobocertinib and its desmethyl metabolite (representative of AP32960/AP32914) in human plasma.

Protocol:

-

Sample Preparation:

-

To 100 µL of human plasma, add an internal standard solution.

-

Precipitate proteins by adding 300 µL of acetonitrile.

-

Vortex mix for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Conditions:

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analytes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for mobocertinib, AP32960, AP32914, and the internal standard.

-

In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a method to determine the in vitro potency of mobocertinib and its metabolites against EGFR kinase activity.

Protocol:

-

Reagent Preparation:

-

Prepare a serial dilution of mobocertinib, AP32960, and AP32914 in a suitable buffer.

-

Prepare a solution of recombinant human EGFR kinase.

-

Prepare a solution of a suitable peptide substrate and ATP.

-

-

Kinase Reaction:

-

In a 384-well plate, add the EGFR kinase solution.

-

Add the test compound (mobocertinib or metabolite) or vehicle control.

-

Incubate for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding the ATP/substrate solution.

-

Incubate for 60 minutes at room temperature.

-

-

Signal Detection (using ADP-Glo™ Assay):

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay (CellTiter-Glo® Assay)

This protocol outlines a method to assess the effect of mobocertinib and its metabolites on the viability of cancer cells expressing EGFR exon 20 insertion mutations (e.g., Ba/F3 engineered cells).

Protocol:

-

Cell Seeding:

-

Seed Ba/F3 cells expressing an EGFR exon 20 insertion mutation into a 96-well plate at a suitable density.

-

Incubate for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of mobocertinib, AP32960, or AP32914.

-

Include a vehicle control.

-

Incubate for 72 hours.

-

-

Viability Measurement (using CellTiter-Glo® Assay):

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® Reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent viability for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Patient-Derived Xenograft (PDX) Model

This protocol provides a general framework for establishing and utilizing PDX models to evaluate the in vivo efficacy of mobocertinib.

Protocol:

-

Model Establishment:

-

Surgically obtain fresh tumor tissue from an NSCLC patient with a confirmed EGFR exon 20 insertion mutation.

-

Implant small tumor fragments subcutaneously into immunocompromised mice (e.g., NOD/SCID).

-

Monitor the mice for tumor growth.

-

Once tumors reach a specific size, passage them to subsequent cohorts of mice to expand the model.

-

-

Efficacy Study:

-

Once tumors in the experimental cohort reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer mobocertinib orally to the treatment group at a specified dose and schedule.

-

Administer vehicle to the control group.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamic markers).

-

-

Data Analysis:

-

Compare the tumor growth inhibition in the mobocertinib-treated group to the vehicle control group.

-

Conclusion

Mobocertinib and its active metabolites, AP32960 and AP32914, represent a significant advancement in the treatment of NSCLC driven by EGFR exon 20 insertion mutations. Their unique mechanism of irreversible binding and their demonstrated preclinical and clinical activity underscore their therapeutic potential. This technical guide provides a detailed resource for the scientific community to further explore the pharmacology of these compounds and to develop next-generation therapies for this challenging patient population. The provided experimental protocols offer a foundation for consistent and reproducible research in this field.

References

- 1. promega.com.cn [promega.com.cn]

- 2. Population pharmacokinetics of mobocertinib in healthy volunteers and patients with non–small cell lung cancer | Semantic Scholar [semanticscholar.org]

- 3. OUH - Protocols [ous-research.no]

- 4. Population pharmacokinetics of mobocertinib in healthy volunteers and patients with non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A phase 1 study to assess the absolute bioavailability, mass balance, pharmacokinetics, metabolism, and excretion of [14C]-mobocertinib, an oral inhibitor of EGFR exon 20 insertion mutations, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Preclinical Characterization of Mobocertinib Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

Molecular Blueprint: An In-depth Technical Guide to the Binding of Mobocertinib with the EGFR Kinase Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between mobocertinib, a targeted therapy, and the epidermal growth factor receptor (EGFR) kinase domain. It is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of the structural and mechanistic basis of mobocertinib's efficacy, particularly against EGFR exon 20 insertion mutations.

Introduction: Targeting a Challenging Mutation

Epidermal growth factor receptor (EGFR) is a critical signaling protein that, when mutated, can drive the growth of various cancers, including non-small cell lung cancer (NSCLC). While several generations of tyrosine kinase inhibitors (TKIs) have been developed to target common EGFR mutations, those with insertions in exon 20 have historically been resistant to these therapies.[1][2] Mobocertinib is a first-in-class oral TKI specifically designed to address this unmet need by targeting these challenging EGFR exon 20 insertion mutations.[1][3]

Mobocertinib functions as an irreversible inhibitor, forming a covalent bond with a key cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[4] This irreversible binding leads to sustained inhibition of the receptor's kinase activity, thereby blocking downstream signaling pathways that promote tumor cell proliferation and survival.[5][6] The design of mobocertinib incorporates a unique isopropyl ester group that occupies a specific pocket within the EGFR active site, a feature that contributes to its selectivity for exon 20 insertion mutants over wild-type (WT) EGFR.[2]

Quantitative Analysis of Mobocertinib's Binding Affinity

The potency and selectivity of mobocertinib have been quantified through various preclinical studies. The following tables summarize the key inhibitory concentrations (IC50) and binding dissociation constants (Kd) of mobocertinib against different EGFR variants.

Table 1: Inhibitory Activity (IC50) of Mobocertinib Against EGFR Variants

| EGFR Variant | Cell Line/Assay | IC50 (nM) | Reference(s) |

| Exon 20 Insertions | |||

| D770_N771insNPG | Ba/F3 | 4.3 | [7] |

| V769_D770insASV | Ba/F3 | 10.9 | [7] |

| A763_Y764insFQEA | Ba/F3 | 11.8 | [7] |

| N771_H773dupNPH | Ba/F3 | 18.1 | [7] |

| S768_D770dupSVD | Ba/F3 | 22.5 | [7] |

| V769_D770insASV | Ba/F3 | 11 | [8] |

| Wild-Type EGFR | |||

| WT EGFR | A431 cells | 34.5 | [7] |

| Other Mutations | |||

| Common mutations | - | 2.7 - 3.3 | [9] |

| T790M resistance mutation | - | 6.3 - 21.3 | [9] |

Table 2: Comparative Binding Affinity (Kd) of EGFR TKIs

| Compound | EGFR Variant | Assay | Kd (nmol/L) | Reference(s) |

| Mobocertinib | EGFRex20ins NPG (C797S) | Biacore SPR | Similar to Afatinib | [7] |

| Afatinib | EGFRex20ins NPG (C797S) | Biacore SPR | Similar to Mobocertinib | [7] |

| Osimertinib | EGFRex20ins NPG (C797S) | Biacore SPR | Much lower than Mobocertinib | [7] |

| Mobocertinib | WT EGFR | Biacore SPR | Similar to Osimertinib | [7] |

| Afatinib | WT EGFR | Biacore SPR | Much higher than Mobocertinib | [7] |

| Osimertinib | WT EGFR | Biacore SPR | Similar to Mobocertinib | [7] |

Visualizing the Molecular Landscape

To better understand the context of mobocertinib's action, the following diagrams illustrate the EGFR signaling pathway, the workflow for molecular modeling, and the mechanism of mobocertinib's interaction with the EGFR kinase domain.

Experimental and Computational Protocols

This section details the methodologies employed in the preclinical evaluation of mobocertinib's binding to the EGFR kinase domain.

In Vitro Assays

4.1.1. Ba/F3 Cell Proliferation Assay

-

Objective: To determine the inhibitory concentration (IC50) of mobocertinib on the proliferation of cells driven by various EGFR mutations.

-

Methodology:

-

Ba/F3 cells, a murine pro-B cell line, are engineered to express different human EGFR variants (e.g., wild-type, exon 20 insertions).

-

These cells are cultured in the presence of varying concentrations of mobocertinib.

-

Cell viability is assessed after a defined incubation period (typically 72 hours) using a colorimetric assay such as MTT or CellTiter-Glo.

-

The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.

-

4.1.2. Biacore Surface Plasmon Resonance (SPR) Assay

-

Objective: To measure the binding affinity (Kd) of mobocertinib to the EGFR kinase domain in real-time.

-

Methodology:

-

The EGFR kinase domain protein (wild-type or mutant) is immobilized on a sensor chip.

-

A solution containing mobocertinib is flowed over the chip surface.

-

The binding of mobocertinib to the immobilized EGFR protein is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass.

-

By analyzing the association and dissociation kinetics, the equilibrium dissociation constant (Kd) is determined. To study the reversible binding component of irreversible inhibitors, a mutant version of EGFR where the covalent binding site is altered (e.g., C797S) is often used.[7]

-

Molecular Modeling Protocols

The following protocols are representative of the computational methods used to model the binding of mobocertinib to the EGFR kinase domain.

4.2.1. Molecular Docking

-

Objective: To predict the preferred binding orientation and conformation of mobocertinib within the EGFR kinase domain's ATP-binding site.

-

Protocol:

-

Protein Preparation: The 3D crystal structure of the EGFR kinase domain is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added. The protein structure is then energy minimized to relieve any steric clashes.

-

Ligand Preparation: A 3D structure of mobocertinib is generated and its energy is minimized.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide, or GOLD) is used to systematically sample different conformations and orientations of mobocertinib within the defined binding site of the EGFR kinase domain.

-

Scoring and Analysis: The different poses of mobocertinib are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.

-

4.2.2. Molecular Dynamics (MD) Simulation

-

Objective: To simulate the dynamic behavior of the mobocertinib-EGFR complex over time and to assess the stability of the binding interaction.

-

Protocol:

-

System Setup: The docked complex of mobocertinib and the EGFR kinase domain is placed in a simulation box filled with water molecules and ions to mimic a physiological environment.

-

Force Field Application: A force field (e.g., AMBER, CHARMM, or GROMOS) is applied to describe the potential energy of the system as a function of the atomic coordinates.

-

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure to ensure a stable starting point for the production simulation.

-

Production Run: A long-duration simulation (typically nanoseconds to microseconds) is performed to generate a trajectory of the atomic motions.

-

Trajectory Analysis: The simulation trajectory is analyzed to calculate various properties, such as the root-mean-square deviation (RMSD) to assess conformational stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the number and duration of intermolecular interactions (e.g., hydrogen bonds) between mobocertinib and EGFR. Binding free energy calculations (e.g., MM/PBSA or MM/GBSA) can also be performed to provide a more quantitative estimate of the binding affinity.

-

Conclusion

The molecular modeling of mobocertinib's binding to the EGFR kinase domain provides critical insights into its mechanism of action and its selectivity for exon 20 insertion mutations. The combination of in vitro biochemical and cellular assays with in silico molecular docking and dynamics simulations offers a powerful approach to understanding the structure-activity relationship of this important therapeutic agent. This detailed technical guide serves as a valuable resource for researchers and drug developers working to advance the field of targeted cancer therapy.

References

- 1. A computational workflow for the design of irreversible inhibitors of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mobocertinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Mobocertinib - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Mobocertinib Succinate? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Molecular Dynamics Simulation, and In-vitro Antitumor Activity of Quinazoline-2,4,6-triamine Derivatives as Novel EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Application Notes and Protocols for Assessing Mobocertinib Efficacy in Patient-Derived Xenografts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mobocertinib is an oral tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) exon 20 insertion mutations in non-small cell lung cancer (NSCLC).[1][2] These mutations are historically associated with a poor prognosis and resistance to conventional EGFR TKIs.[2] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a crucial preclinical platform for evaluating the efficacy of targeted therapies like mobocertinib. This document provides detailed protocols for assessing the efficacy of mobocertinib in NSCLC PDX models harboring EGFR exon 20 insertion mutations.

Mobocertinib's Mechanism of Action

EGFR is a transmembrane receptor that, upon activation, triggers downstream signaling pathways crucial for cell proliferation and survival, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][3] EGFR exon 20 insertion mutations lead to constitutive, ligand-independent activation of the receptor's tyrosine kinase domain, driving oncogenesis.[4] Mobocertinib irreversibly binds to the ATP-binding site of the mutated EGFR, inhibiting its kinase activity and thereby blocking these downstream pro-survival signals.[2]

Experimental Protocols

The following protocols outline the key steps for a comprehensive assessment of mobocertinib efficacy in PDX models.

Patient-Derived Xenograft (PDX) Model Establishment and Expansion

This protocol describes the subcutaneous implantation of patient tumor tissue into immunodeficient mice and subsequent passaging for cohort generation.

Materials:

-

Fresh human NSCLC tumor tissue with confirmed EGFR exon 20 insertion mutation

-

Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice), 6-8 weeks old

-

Sterile surgical instruments

-

Matrigel (optional)

-

Phosphate-buffered saline (PBS)

-

Anesthetics (e.g., isoflurane, ketamine/xylazine)

Protocol:

-

Within 2 hours of surgical resection, transport the tumor tissue in sterile PBS on ice.

-

In a sterile biosafety cabinet, wash the tumor tissue with cold PBS to remove any blood clots or necrotic tissue.

-

Cut the tumor into small fragments of approximately 2-3 mm³.

-

Anesthetize the recipient mouse.

-

Make a small incision in the skin on the flank of the mouse and create a subcutaneous pocket using blunt dissection.

-

(Optional) Mix the tumor fragment with 50 µL of Matrigel.

-

Implant one tumor fragment into the subcutaneous pocket.

-

Close the incision with surgical clips or sutures.

-

Monitor the mice for tumor growth by caliper measurements twice weekly.

-

When the tumor volume reaches approximately 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor. This is passage 0 (P0).

-

A portion of the P0 tumor can be cryopreserved, fixed for histology, or snap-frozen for molecular analysis.

-

For expansion, dissect the P0 tumor into smaller fragments and implant them into a new cohort of mice to generate passage 1 (P1) and subsequent passages. For drug efficacy studies, it is recommended to use tumors from the same passage number (typically P2-P5) to ensure consistency.

Mobocertinib Administration

This protocol details the preparation and oral administration of mobocertinib to the PDX mice.

Materials:

-

Mobocertinib powder

-

Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

-

Oral gavage needles

-

Syringes

Protocol:

-

Prepare the mobocertinib formulation by suspending the powder in the vehicle solution to the desired concentration (e.g., 1.5 mg/mL for a 15 mg/kg dose in a 20g mouse with a 0.2 mL gavage volume).

-

Vortex the suspension thoroughly before each use to ensure homogeneity.

-

When the average tumor volume in a cohort of PDX mice reaches 100-200 mm³, randomize the mice into treatment and vehicle control groups (n ≥ 5 per group).

-

Administer mobocertinib or vehicle orally once daily via gavage.

-

Monitor the body weight of the mice twice weekly as an indicator of toxicity.

-

Continue treatment for the duration of the study (e.g., 21-28 days or until humane endpoints are reached).

Assessment of Antitumor Efficacy

This section describes the methods for quantifying the effect of mobocertinib on tumor growth.

3.1. Tumor Volume Measurement:

-

Measure the length (L) and width (W) of the tumors using digital calipers twice weekly.

-

Calculate the tumor volume (V) using the formula: V = (L x W²) / 2.

-

Plot the mean tumor volume ± standard error of the mean (SEM) for each group over time.

-

At the end of the study, calculate the tumor growth inhibition (TGI) using the following formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

3.2. Endpoint Analysis:

-

At the end of the treatment period, euthanize the mice and resect the tumors.

-

Measure the final tumor weight.

-

Divide the tumor tissue for various analyses:

-

Fix a portion in 10% neutral buffered formalin for immunohistochemistry.

-

Snap-freeze a portion in liquid nitrogen and store at -80°C for Western blot and other molecular analyses.

-

Pharmacodynamic Marker Analysis

These analyses will confirm the on-target activity of mobocertinib.

4.1. Western Blot for Phospho-EGFR (pEGFR):

Materials:

-

Snap-frozen tumor tissue

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pEGFR (Tyr1068), anti-total EGFR, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Homogenize the tumor tissue in lysis buffer and centrifuge to collect the supernatant.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the pEGFR signal to total EGFR and/or a loading control like β-actin.

4.2. Immunohistochemistry (IHC) for Ki-67:

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor sections

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide solution (3%)

-

Blocking serum

-

Primary antibody: anti-Ki-67

-

HRP-conjugated secondary antibody

-

DAB substrate kit

-

Hematoxylin counterstain

Protocol:

-

Deparaffinize and rehydrate the FFPE tumor sections.

-

Perform heat-induced antigen retrieval.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific antibody binding with blocking serum.

-

Incubate the sections with the primary anti-Ki-67 antibody.

-

Incubate with the HRP-conjugated secondary antibody.

-

Develop the signal with DAB substrate.

-

Counterstain with hematoxylin.

-

Dehydrate and mount the slides.

-

Acquire images and quantify the percentage of Ki-67-positive cells in multiple fields of view per tumor.

Data Presentation

The quantitative data from the efficacy and pharmacodynamic studies should be summarized in clear and concise tables for easy comparison between treatment groups.

Table 1: Antitumor Efficacy of Mobocertinib in EGFR Exon 20 Insertion NSCLC PDX Models

| PDX Model (EGFR Mutation) | Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | Final Tumor Weight (g, mean ± SEM) |

| CTG-2842 (ASV) | Vehicle | 0.5% Methylcellulose, PO, QD | - | - |

| Mobocertinib | 15 mg/kg, PO, QD | 250 (relative to vehicle)[5] | - | |

| LU0387 (NPH) | Vehicle | 0.5% Methylcellulose, PO, QD | - | - |

| Mobocertinib | - | - | - | |

| CTG-2130 (GL) | Vehicle | 0.5% Methylcellulose, PO, QD | - | - |

| Mobocertinib | 15 mg/kg, PO, QD | 64[5] | - |

Note: Data presented is based on available preclinical studies. Researchers should populate this table with their own experimental data.

Table 2: Pharmacodynamic Effects of Mobocertinib in EGFR Exon 20 Insertion NSCLC PDX Models

| PDX Model (EGFR Mutation) | Treatment Group | pEGFR Inhibition (%) (vs. Vehicle) | Ki-67 Proliferation Index (%) (mean ± SEM) |

| LU0387 (NPH) | Vehicle | - | - |

| Mobocertinib | Significant reduction[5] | - | |

| Example Model | Vehicle | 0 | 75 ± 5 |

| Mobocertinib | 85 | 20 ± 3 |

Note: This table includes example data and should be replaced with actual experimental results.

Conclusion

The protocols and application notes provided here offer a comprehensive framework for the preclinical evaluation of mobocertinib efficacy in patient-derived xenograft models of NSCLC with EGFR exon 20 insertion mutations. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to further characterize the therapeutic potential of mobocertinib and inform its clinical development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Mobocertinib Succinate? [synapse.patsnap.com]

- 3. Targeting EGFR Exon 20 Insertion Mutations in Non-small-Cell Lung Cancer: Changes in Treatment Strategies are Coming - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of mobocertinib, a new irreversible tyrosine kinase inhibitor indicated for the treatment of non-small-cell lung cancer harboring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Detecting Mobocertinib Resistance in Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for identifying and characterizing mechanisms of resistance to mobocertinib, a tyrosine kinase inhibitor (TKI) targeting epidermal growth factor receptor (EGFR) exon 20 insertion mutations.

Introduction

Mobocertinib is a targeted therapy for non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion mutations.[1][2] However, as with other targeted therapies, acquired resistance can limit its long-term efficacy.[3][4] Understanding and detecting the mechanisms of resistance is crucial for developing subsequent treatment strategies and novel therapeutic agents. Resistance to mobocertinib can be broadly categorized into two main types:

-

EGFR-dependent mechanisms: These involve alterations to the EGFR gene itself, such as the acquisition of secondary mutations (e.g., T790M, C797S) or amplification of the EGFR gene.[1][4][5]

-

EGFR-independent mechanisms: These involve the activation of alternative signaling pathways that bypass the need for EGFR signaling. A common example is the amplification of the MET proto-oncogene, which leads to the activation of downstream pathways like the PI3K/AKT and MAPK/ERK signaling cascades.[6][7][8] Other mechanisms include mutations in downstream effector proteins like KRAS.[2][3]

This document outlines key experimental procedures to investigate these resistance mechanisms in cell line models.

Data Presentation: Quantitative Analysis of Mobocertinib Resistance

The half-maximal inhibitory concentration (IC50) is a critical measure of drug effectiveness. An increase in the IC50 value in a resistant cell line compared to its parental, sensitive counterpart is a key indicator of acquired resistance.

| Cell Line Model | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change in Resistance | Suspected Resistance Mechanism | Reference |

| Ba/F3-EGFRA763_Y764insFQEA | 5.5 | >1000 | >181 | C797S Mutation | [4] |

| Ba/F3-EGFRV769_D770insASV | 8.2 | 150 | 18.3 | T790M Mutation | [4] |

| Ba/F3-EGFRH773_V774insNPH | 3.9 | 85 | 21.8 | T790M Mutation | [4] |

| Patient-Derived Line (EGFRex20ins) | Not Specified | Not Specified | Not Specified | KRAS Q61H Mutation | [2][3] |

| Patient-Derived Line (EGFRex20ins) | Not Specified | Not Specified | Not Specified | MET Amplification | [1][6] |

Experimental Protocols

Generation of Mobocertinib-Resistant Cell Lines

This protocol describes the generation of drug-resistant cell lines through continuous exposure to escalating doses of mobocertinib.[9][10][11]

Materials:

-

Parental cancer cell line with an EGFR exon 20 insertion mutation

-

Complete cell culture medium

-

Mobocertinib (stock solution in DMSO)

-

Cell culture flasks/plates

-

Incubator (37°C, 5% CO2)

-

Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter

Protocol:

-

Determine the initial IC50 of the parental cell line:

-

Initiate drug exposure:

-

Culture the parental cells in their complete medium containing mobocertinib at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

-

-

Dose escalation:

-

When the cells resume a normal growth rate (comparable to the parental cells without the drug), passage them and increase the mobocertinib concentration by 1.5 to 2-fold.

-

Monitor the cells for signs of toxicity and proliferation.

-

-

Repeat and establish resistant clones:

-

Continue this process of stepwise dose escalation over several months.

-

Once cells are stably proliferating at a significantly higher concentration of mobocertinib (e.g., 10-fold the initial IC50), isolate single-cell clones through limiting dilution.[9]

-

-

Characterize resistant clones:

-

Expand the clones and confirm their resistance by re-evaluating the IC50. A significant increase in IC50 compared to the parental line indicates the successful generation of a resistant cell line.[10]

-

Cell Viability Assay (Resazurin Reduction Assay)

This assay measures cell viability by quantifying the metabolic reduction of resazurin to the fluorescent resorufin.[13]

Materials:

-

Parental and resistant cell lines

-

96-well plates

-

Complete cell culture medium

-

Mobocertinib serial dilutions

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

Fluorescence plate reader (Ex/Em ~560/590 nm)

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 2,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. The optimal seeding density should be determined for each cell line.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Add 100 µL of medium containing serial dilutions of mobocertinib to the appropriate wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate for 72 hours.

-

-

Assay:

-

Add 20 µL of resazurin solution to each well.

-

Incubate for 2-4 hours at 37°C.

-

Measure fluorescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (no-cell control).

-

Normalize the fluorescence values to the vehicle control to obtain the percentage of cell viability.

-

Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.

-

Western Blotting for EGFR Pathway Activation

This protocol is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins.[14][15]

Materials:

-

Parental and resistant cell lysates

-

SDS-PAGE gels

-

Transfer buffer and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-pEGFR, anti-total EGFR, anti-pERK, anti-total ERK, anti-pAKT, anti-total AKT, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis and Protein Quantification:

-

Treat parental and resistant cells with mobocertinib at various concentrations for a specified time (e.g., 2-6 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.[14]

-

-

Immunoblotting:

-

Detection:

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Analysis:

-

Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Compare the signaling activation in resistant versus parental cells.

-

Droplet Digital PCR (ddPCR) for Mutation Detection

ddPCR is a highly sensitive method for detecting and quantifying known mutations, such as EGFR T790M.[16][17]

Materials:

-

Genomic DNA extracted from parental and resistant cell lines

-

ddPCR-specific primers and probes for the target mutation (e.g., EGFR T790M) and wild-type allele

-

ddPCR Supermix

-

Droplet generator and reader

Protocol:

-

Prepare the ddPCR reaction:

-

Combine the genomic DNA, primers, probes, and ddPCR supermix.

-

-

Generate droplets:

-

Load the reaction mix into a droplet generator to partition the sample into thousands of nanoliter-sized droplets.

-

-

PCR amplification:

-

Perform PCR amplification on a thermal cycler.

-

-

Read droplets:

-

Load the droplets into a droplet reader, which will analyze each droplet individually for fluorescence.

-

-

Data Analysis:

Visualizations

Caption: Workflow for generating and characterizing mobocertinib-resistant cell lines.

Caption: Simplified EGFR signaling pathway and the inhibitory action of mobocertinib.

Caption: Overview of EGFR-dependent and -independent resistance mechanisms to mobocertinib.

References

- 1. Resistance mechanisms of EGFR tyrosine kinase inhibitors, in EGFR exon 20 insertion-mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Secondary Mutations of the EGFR Gene That Confer Resistance to Mobocertinib in EGFR Exon 20 Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Culture Academy [procellsystem.com]

- 12. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Detection of EGFR mutations in non-small cell lung cancer by droplet digital PCR | PLOS One [journals.plos.org]

- 17. Detection of Plasma EGFR Mutations in NSCLC Patients with a Validated ddPCR Lung cfDNA Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Application of ddPCR in detection of the status and abundance of EGFR T790M mutation in the plasma samples of non-small cell lung cancer patients [frontiersin.org]

Application Notes and Protocols for Preclinical Evaluation of Mobocertinib Succinate in Animal Models of NSCLC with EGFR Exon 20 Insertions

For Researchers, Scientists, and Drug Development Professionals

Introduction